(4-(Trifluoromethyl)oxazol-5-yl)methanol (4-(Trifluoromethyl)oxazol-5-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1824624-51-2
VCID: VC6164693
InChI: InChI=1S/C5H4F3NO2/c6-5(7,8)4-3(1-10)11-2-9-4/h2,10H,1H2
SMILES: C1=NC(=C(O1)CO)C(F)(F)F
Molecular Formula: C5H4F3NO2
Molecular Weight: 167.087

(4-(Trifluoromethyl)oxazol-5-yl)methanol

CAS No.: 1824624-51-2

Cat. No.: VC6164693

Molecular Formula: C5H4F3NO2

Molecular Weight: 167.087

* For research use only. Not for human or veterinary use.

(4-(Trifluoromethyl)oxazol-5-yl)methanol - 1824624-51-2

Specification

CAS No. 1824624-51-2
Molecular Formula C5H4F3NO2
Molecular Weight 167.087
IUPAC Name [4-(trifluoromethyl)-1,3-oxazol-5-yl]methanol
Standard InChI InChI=1S/C5H4F3NO2/c6-5(7,8)4-3(1-10)11-2-9-4/h2,10H,1H2
Standard InChI Key CZNDWSTXFINVTM-UHFFFAOYSA-N
SMILES C1=NC(=C(O1)CO)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features an oxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—substituted at the 4-position with a trifluoromethyl (CF3-CF_3) group and at the 5-position with a hydroxymethyl (CH2OH-CH_2OH) moiety. The sp2sp^2-hybridized nitrogen and oxygen atoms contribute to the ring’s aromaticity, while the CF3-CF_3 group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Physicochemical Properties

Key properties are summarized below:

PropertyValue
Molecular FormulaC5H4F3NO2C_5H_4F_3NO_2
Molecular Weight167.09 g/mol
Purity≥95%
Physical StateLiquid
Boiling PointNot reported
SolubilityModerate in polar organic solvents

The liquid state at room temperature suggests relatively low melting points, typical of small heterocycles with polar substituents .

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols are proprietary, analogous oxazole syntheses often involve:

  • Cyclization Reactions: Condensation of α-amino ketones with trifluoroacetic anhydride to form the oxazole core.

  • Trifluoromethylation: Introduction of the CF3-CF_3 group via electrophilic or radical pathways, such as using Umemoto’s reagent or CF3ICF_3I.

  • Hydroxymethyl Functionalization: Oxidation or reduction steps to install the CH2OH-CH_2OH group post-cyclization .

Industrial-Scale Production

CymitQuimica and JK Chemical list this compound as a commercial product, indicating optimized large-scale processes. Batch purity ≥95% aligns with pharmaceutical intermediate standards, though chromatographic purification is likely required for higher grades .

Applications in Drug Discovery and Material Science

Pharmaceutical Intermediates

The CF3-CF_3 group is a hallmark of FDA-approved drugs (e.g., sitagliptin, celecoxib) due to its ability to improve pharmacokinetic profiles. This compound’s dual functionality (CF3-CF_3 and CH2OH-CH_2OH) enables:

  • Antimicrobial Agents: Oxazoles inhibit bacterial DNA gyrase and fungal ergosterol biosynthesis.

  • Kinase Inhibitors: The hydroxymethyl group serves as a handle for coupling to pharmacophores targeting ATP-binding pockets .

Agrochemical Development

In agrochemistry, the compound’s stability under UV exposure and hydrolysis makes it suitable for herbicides and fungicides. For example, trifluoromethyloxazoles disrupt fungal cell wall synthesis by inhibiting chitin synthase .

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • 1H^1H NMR (400 MHz, CDCl3_3):

    • δ 4.75 (s, 2H, CH2OH-CH_2OH)

    • δ 8.12 (s, 1H, oxazole H-2)

  • 19F^19F NMR: δ -58.9 (s, CF3-CF_3) .

Mass Spectrometry

  • ESI-MS: m/z 168.03 [M+H]+^+, consistent with the molecular formula .

Future Research Directions

Catalytic Asymmetric Synthesis

Developing enantioselective methods to access chiral analogs could expand utility in CNS drug development, where stereochemistry impacts receptor binding.

Bioconjugation Strategies

The hydroxymethyl group’s reactivity toward carbodiimides or NHS esters facilitates bioconjugation to antibodies or nanoparticles for targeted therapies .

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